molecular formula C21H27NO2 B2379641 (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone CAS No. 946383-41-1

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone

Cat. No.: B2379641
CAS No.: 946383-41-1
M. Wt: 325.452
InChI Key: ULPKQHPNGZQSRT-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone is a synthetic organic compound featuring a rigid adamantane core linked via a methanone group to a 2-phenyl-substituted morpholine ring. The 2-phenyl substituent on the morpholine ring may enhance π-π stacking interactions in biological systems, making this compound of interest in medicinal chemistry, particularly for targeting proteins with hydrophobic pockets .

Properties

IUPAC Name

1-adamantyl-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-6-7-24-19(14-22)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKQHPNGZQSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

2-Phenylmorpholine is synthesized via cyclization of 2-phenylaminoethanol derivatives. For example, treatment of 2-phenyl-1,2-ethanediol with ammonia under acidic conditions induces ring closure to form the morpholine scaffold.

Reaction Conditions :

  • Solvent : Ethanol/water mixture.
  • Catalyst : Concentrated HCl.
  • Temperature : Reflux (80°C, 12 hours).
  • Yield : ~60–70% after column chromatography.

Nucleophilic Substitution

Alternative routes employ halogenated precursors. Reacting 2-bromo-1-phenylethanolamine with a base (e.g., KOH) in tetrahydrofuran facilitates intramolecular cyclization:

$$
\text{2-Bromo-1-phenylethanolamine} + \text{KOH} \rightarrow \text{2-Phenylmorpholine} + \text{KBr} + \text{H}_2\text{O}
$$

Optimization :

  • Base : Potassium tert-butoxide improves reaction efficiency.
  • Yield : 75–80% with reduced side-product formation.

Synthesis of Adamantanoyl Chloride

Adamantanoyl chloride is prepared from adamantane-1-carboxylic acid via chlorination:

Thionyl Chloride Method

Procedure :

  • Adamantane-1-carboxylic acid (10 mmol) is suspended in dry dichloromethane.
  • Thionyl chloride (15 mmol) is added dropwise under nitrogen.
  • The mixture is refluxed for 4 hours, followed by solvent evaporation.

Key Data :

  • Purity : >95% (by $$^1$$H NMR).
  • Storage : Stable at −20°C for months.

Oxalyl Chloride Activation

For acid-sensitive substrates, oxalyl chloride (5 mmol) and dimethylformamide (catalytic) in dichloromethane react with adamantane-1-carboxylic acid at 0°C. This method minimizes decomposition.

Coupling via Nucleophilic Acyl Substitution

The final step involves reacting 2-phenylmorpholine with adamantanoyl chloride to form the amide bond.

Standard Amidation Protocol

Reagents :

  • Adamantanoyl chloride (1.2 equiv).
  • 2-Phenylmorpholine (1.0 equiv).
  • Triethylamine (2.0 equiv) as base.
  • Solvent: Anhydrous dichloromethane.

Procedure :

  • Adamantanoyl chloride and triethylamine are added to a dichloromethane solution of 2-phenylmorpholine at 0°C.
  • The reaction is warmed to room temperature and stirred for 12 hours.
  • Work-up includes washing with 1M HCl, saturated NaHCO$$_3$$, and brine.
  • Purification via silica gel chromatography (hexane/ethyl acetate 4:1) yields the product.

Yield : 65–75%.

Coupling Reagent-Assisted Synthesis

For sterically hindered substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhance efficiency:

Conditions :

  • Adamantane-1-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).
  • 2-Phenylmorpholine (1.2 equiv) in dimethylformamide, 24 hours at 25°C.
  • Yield : 80–85%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR (CDCl$$_3$$) δ 7.40–7.20 (m, 5H, Ph), 3.90–3.70 (m, 4H, morpholine-OCH$$_2$$), 2.10–1.20 (m, 15H, adamantane).
$$^13$$C NMR 208.5 (C=O), 135.2–126.8 (Ph), 67.4 (OCH$$2$$), 45.3 (NCH$$2$$), 37.8–29.1 (adamantane).
IR (cm$$^{-1}$$) 1645 (C=O stretch), 2850–2900 (adamantane C-H).
HRMS [M+H]$$^+$$ calcd. for C$${21}$$H$${25}$$NO$$_2$$: 323.1885; found: 323.1889.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 142–144°C (uncorrected).

Challenges and Optimization

Steric Hindrance

The adamantane group’s bulk necessitates prolonged reaction times or elevated temperatures. Microwave-assisted synthesis (60°C, 30 minutes) improves yields to 85%.

Competing Side Reactions

  • Hydrolysis : Adamantanoyl chloride is moisture-sensitive; rigorous anhydrous conditions are critical.
  • N-Oxide Formation : Minimized by using inert atmospheres and fresh reagents.

Alternative Synthetic Routes

Reductive Amination

A two-step approach:

  • Adamantane-1-carboxaldehyde reacts with 2-phenylmorpholine.
  • Sodium triacetoxyborohydride reduces the imine intermediate.
    Yield : 60–65%.

Grignard Addition

Adamantane-1-carbonyl chloride treated with 2-phenylmorpholine Grignard reagent (generated from Mg and 2-bromophenylmorpholine):
Yield : Moderate (50–55%), limited by reagent stability.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the adamantane or phenylmorpholino moieties .

Scientific Research Applications

(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key adamantane-containing compounds from the evidence, highlighting structural differences and their implications:

Compound Name & Structure Molecular Formula Key Substituents Yield (%) Key Spectral Data (1H NMR/HRMS) Biological Activity/Notes Reference
(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone (Target) C₂₅H₃₁NO₂ 2-Phenylmorpholino N/R N/R Hypothetical: Potential chemotherapeutic agent
N-[1-(Adamantan-1-yl)-2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide C₂₄H₃₆N₂O₃ 4-Morpholinyl, cyclohexanecarboxamide N/R N/R Structural analog with cyclohexane moiety
(3r,5r,7r)-Adamantan-1-yl(pyrrolidin-1-yl)methanone C₁₅H₂₃NO Pyrrolidinyl 90 1H NMR (CDCl₃): δ 1.66–2.00 (adamantane), 3.55 (pyrrolidine) High yield; used in oxidative amidation studies
((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone C₂₂H₂₅ClN₂OS Pyrazole, 4-chlorophenylthio N/R Density: 1.41 g/cm³; HRMS m/z: 400.96 [M+H]+ Lipophilic; potential enzyme inhibitor
N-(4-((3r,5r,7r)-Adamantan-1-yl)Phenyl)-4-(Trifluoromethyl)Benzamide C₂₄H₂₄F₃NO Benzamide, trifluoromethylphenyl 83 1H NMR: δ 7.78 (t, J = 7.8 Hz), HRMS m/z: 400.1879 [M+H]+ Anticancer activity (purity: 98.3%)
2-((3r,5r,7r)-Adamantan-1-yl)-5-((4-thiomorpholinobut-2-yn-1-yl)thio)-1,3,4-oxadiazole C₂₀H₂₆N₄OS₂ Oxadiazole, thiomorpholinobutynyl 69 HRMS m/z: 426.14 [M+H]+ Anticancer evaluation (in vitro)

N/R: Not reported in the provided evidence.

Key Observations

Physicochemical Properties
  • Lipophilicity: Adamantane’s rigid, hydrophobic structure increases logP values, enhancing blood-brain barrier penetration. The morpholino group introduces moderate polarity, balancing solubility .
  • Stability : Adamantane derivatives exhibit resistance to metabolic degradation, as seen in analogs like N-(4-((3r,5r,7r)-Adamantan-1-yl)Phenyl)Picolinamide (purity: 98.67%) .

Structure-Activity Relationships (SAR)

  • Heterocyclic Substituents: Replacing morpholino with pyrrolidine () or pyrazole () alters electronic and steric profiles, impacting binding kinetics.
  • Aromatic Groups: The 2-phenyl group in the target compound may enhance π-π interactions compared to non-aromatic analogs (e.g., cyclohexanecarboxamide in ).
  • Electron-Withdrawing Groups : Trifluoromethyl substituents () improve metabolic stability and target selectivity.

Biological Activity

The compound (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone is a derivative of adamantane, a well-known scaffold in medicinal chemistry. This compound has garnered attention due to its potential biological activities, including neuroprotective effects and interactions with various biological targets. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H23_{23}N1_{1}O1_{1}. Its structure features an adamantane core linked to a phenylmorpholine moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Some derivatives have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in neural tissues .
  • Neuroprotective Effects : The neuroprotective potential of these compounds has been linked to their ability to modulate neuroinflammatory pathways and promote neuronal survival under stress conditions .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : Studies using neuronal cell lines have reported increased cell viability upon treatment with this compound compared to untreated controls.
  • Neuroprotection : The compound has been evaluated for its protective effects against glutamate-induced toxicity in neuronal cultures, showing a reduction in cell death rates.

In Vivo Studies

In vivo studies are essential to understand the pharmacokinetics and pharmacodynamics of this compound:

Study TypeModelKey Findings
NeuroprotectiveRodent modelsReduced neurodegeneration markers after treatment
BehavioralMorris water mazeImproved memory performance in treated animals

Case Studies

Several case studies highlight the therapeutic potential of adamantane derivatives:

  • Case Study on Neurodegeneration : A study investigated the effects of a related adamantane derivative on neurodegenerative disease models. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice.
  • Clinical Relevance : A clinical trial involving patients with mild cognitive impairment assessed the efficacy of similar compounds in improving cognitive functions. Preliminary results indicated promise but necessitated further investigation for conclusive evidence.

Q & A

Q. What are the common synthetic strategies for synthesizing (3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting adamantane derivatives with morpholine-containing precursors using catalysts like DMAP or EDC (common in peptide chemistry) .
  • Photoredox catalysis : For sp³ C-H functionalization, as seen in related adamantane-morpholine hybrids, which improves regioselectivity .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is critical for purity . Yield optimization focuses on solvent selection (e.g., DMSO for radical reactions), temperature control (0–100°C), and catalyst loading (e.g., 5 mol% 4CzIPN in photoredox reactions) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography : Resolves adamantane’s rigid bicyclo[3.3.1]decane framework and morpholine ring conformation (e.g., P21/c space group parameters: a = 6.3545 Å, b = 39.4559 Å) .
  • NMR spectroscopy : Distinct adamantane proton signals at δ 1.6–2.1 ppm and morpholine resonances at δ 3.4–3.8 ppm .
  • HRMS : Validates molecular weight (e.g., m/z 474.3126 [M+H]+ for related adamantane-picolinamide hybrids) .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s enzyme inhibition potential, particularly in hypoxia-related pathways?

  • HIF-1α inhibition : Assays measure suppression of hypoxia-inducible factor-1α translation via ATP5B targeting, using Western blotting and luciferase reporter systems .
  • Enzyme kinetics : Competitive/non-competitive inhibition is assessed via Lineweaver-Burk plots for enzymes like thioredoxin reductase (IC₅₀ values in µM range) .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP5B’s hydrophobic cleft (binding energy ≤ -8.5 kcal/mol) .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed for in vivo studies?

  • Nanoparticle formulation : PLGA nanoparticles improve drug-loading capacity (e.g., 15–20% w/w) and prolong circulation time .
  • Prodrug design : Esterification of carboxyl groups (e.g., with 3-(pentanoyloxy)cyclobutane) enhances bioavailability .
  • Metabolite tracking : LC-MS/MS identifies major metabolites like phenoxyacetic acid derivatives (e.g., APA in LW6 analogs) .

Q. How do researchers reconcile conflicting reports on the compound’s antiviral vs. anticancer activities?

  • Comparative assays : Parallel testing in viral (e.g., influenza A) and cancer (e.g., MTT on HepG2 cells) models under standardized conditions .
  • Structure-activity relationship (SAR) : Modifying the morpholine ring (e.g., introducing methoxy or trifluoromethyl groups) tunes selectivity .
  • Transcriptomic profiling : RNA-seq identifies pathway-specific effects (e.g., downregulation of viral entry genes vs. apoptosis induction) .

Q. What advanced techniques are employed to study supramolecular interactions (e.g., with cyclodextrins or proteins)?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd ~ 10⁻⁶ M) between adamantane and β-cyclodextrin .
  • Cryo-EM : Visualizes interactions with lipid bilayers or protein targets (e.g., ATP5B in mitochondrial membranes) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) for receptor-ligand pairs .

Methodological Considerations

Q. How are reaction intermediates and byproducts characterized during synthesis?

  • In situ monitoring : Raman spectroscopy tracks reaction progress (e.g., C=O stretch at 1680 cm⁻¹ for ketone intermediates) .
  • HPLC-MS : Identifies impurities (e.g., unreacted adamantane precursors) with reverse-phase C18 columns .
  • Isotopic labeling : ¹³C-labeled reagents clarify mechanistic pathways (e.g., radical vs. polar intermediates) .

Q. What strategies mitigate toxicity in preclinical studies?

  • MTT assays : Screen for cytotoxicity in normal cell lines (e.g., HEK293) to establish selectivity indices (SI > 10) .
  • Lipid encapsulation : Reduces hepatotoxicity by minimizing free drug concentration in plasma .
  • Dose optimization : Pharmacokinetic modeling (e.g., NONMEM) predicts safe dosing ranges (Cmax < 1 µM in mice) .

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